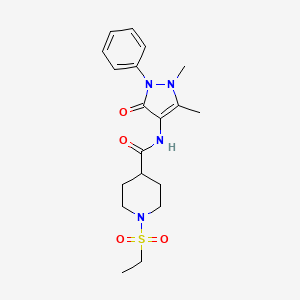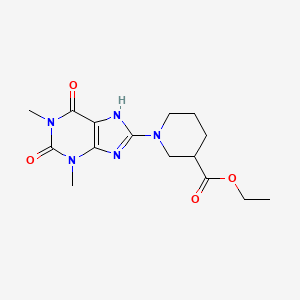![molecular formula C21H19N3O3 B4480498 2-(3-METHOXYPHENYL)-11B-METHYL-5,6,11,11B-TETRAHYDRO-1H-IMIDAZO[5,1-A]BETA-CARBOLINE-1,3(2H)-DIONE](/img/structure/B4480498.png)
2-(3-METHOXYPHENYL)-11B-METHYL-5,6,11,11B-TETRAHYDRO-1H-IMIDAZO[5,1-A]BETA-CARBOLINE-1,3(2H)-DIONE
Overview
Description
2-(3-METHOXYPHENYL)-11B-METHYL-5,6,11,11B-TETRAHYDRO-1H-IMIDAZO[5,1-A]BETA-CARBOLINE-1,3(2H)-DIONE is a synthetic compound belonging to the β-carboline family. β-carbolines are a group of alkaloids with a wide range of biological activities, including neuroprotective, cognitive-enhancing, and anticancer properties . This compound is characterized by its complex structure, which includes a methoxyphenyl group and a tetrahydro-β-carboline core.
Preparation Methods
The synthesis of 2-(3-METHOXYPHENYL)-11B-METHYL-5,6,11,11B-TETRAHYDRO-1H-IMIDAZO[5,1-A]BETA-CARBOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline core by condensing tryptamine with an aldehyde or ketone . The methoxyphenyl group is introduced through subsequent substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or other parts of the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-METHOXYPHENYL)-11B-METHYL-5,6,11,11B-TETRAHYDRO-1H-IMIDAZO[5,1-A]BETA-CARBOLINE-1,3(2H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes, such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism . Additionally, it can modulate receptor activity, such as serotonin receptors, contributing to its neuroprotective and cognitive-enhancing effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other β-carbolines like harmine, harmaline, and tryptoline . Compared to these, 2-(3-METHOXYPHENYL)-11B-METHYL-5,6,11,11B-TETRAHYDRO-1H-IMIDAZO[5,1-A]BETA-CARBOLINE-1,3(2H)-DIONE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity . For example:
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-21-18-16(15-8-3-4-9-17(15)22-18)10-11-23(21)20(26)24(19(21)25)13-6-5-7-14(12-13)27-2/h3-9,12,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHNZTDCRMOGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=C(CCN1C(=O)N(C2=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-diethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4480422.png)
![Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate](/img/structure/B4480430.png)

![2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4480445.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-4-(1-pyrrolidinyl)quinazoline](/img/structure/B4480448.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B4480450.png)

![4-METHYL-6-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4480463.png)
![2-[methyl(methylsulfonyl)amino]-N-phenylacetamide](/img/structure/B4480475.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B4480485.png)
![N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA](/img/structure/B4480486.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide](/img/structure/B4480489.png)
![4-(1-azepanylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4480501.png)
![4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B4480523.png)
